Dimethyl 1,4-cyclohexanedicarboxylate

Hydrolytic Stability Reaction Kinetics Alkaline Degradation

DMCD is the strategic monomer for high-performance polyester resins (PCCD), PTT copolyesters, and weatherable coatings. Unlike aromatic DMT, the saturated cycloaliphatic ring gives superior hydrolytic and UV resistance, lower solution viscosity, and reduced VOC emissions. The precise cis/trans isomer ratio (typically 67:33) ensures reproducible polymer molecular weight and crystallinity. DMCD cannot be replaced by CHDA due to differing condensation chemistry and phase behavior. Choose DMCD for proven thermal and mechanical property enhancement in demanding industrial applications.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 94-60-0
Cat. No. B047422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,4-cyclohexanedicarboxylate
CAS94-60-0
SynonymsDimethyl Ester 1,4-Cyclohexanedicarboxylic Acid; 
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)C(=O)OC
InChIInChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
InChIKeyLNGAGQAGYITKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 12,000 mg/L at 25 °C
Soluble in all proportions in most organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Procurement Guide: Key Properties and Industrial Profile


Dimethyl 1,4-cyclohexanedicarboxylate (DMCD, CAS 94-60-0) is a low-melting, cycloaliphatic diester (C₁₀H₁₆O₄, MW 200.23) [1] supplied as a partially crystallized liquid comprising a mixture of cis and trans isomers . It serves as a strategic monomer intermediate for synthesizing high-performance polyester resins, polyamides, alkyds, and plasticizers , and is the primary feedstock for producing 1,4-cyclohexanedimethanol (CHDM) via hydrogenation [2]. Commercially, DMCD is manufactured by the catalytic hydrogenation of dimethyl terephthalate (DMT) [3] and is valued in industrial coatings for its cycloaliphatic ring structure which imparts an excellent balance of hardness and flexibility .

Why Generic Substitution of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Is Technically Invalid


Generic substitution of DMCD with its closest structural analogs—specifically its aromatic precursor dimethyl terephthalate (DMT) or its free diacid counterpart 1,4-cyclohexanedicarboxylic acid (CHDA)—is not scientifically viable due to fundamental differences in reactivity, physical state, and resulting polymer architecture. DMCD undergoes transesterification, evolving methanol as a volatile byproduct, whereas CHDA undergoes direct esterification, evolving water and creating azeotropic distillation challenges with high-boiling diols . Compared to DMT, the saturated cycloaliphatic ring of DMCD eliminates aromatic conjugation, which drastically reduces hydrolytic degradation rates in alkaline media [1] and lowers resin solution viscosity . Furthermore, the cis/trans stereoisomer ratio of DMCD directly dictates the crystallinity and mechanical properties of derived polyesters such as PCCD [2]. Selecting an alternative without precise control of these quantifiable parameters leads to compromised polymer molecular weight, thermal stability, and coating performance.

Quantitative Evidence Guide: Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Comparative Performance Data


Comparative Alkaline Hydrolysis Kinetics: DMCD vs. Dimethyl Terephthalate (DMT)

In direct head-to-head kinetic studies, the trans isomer of DMCD exhibits significantly distinct alkaline hydrolysis behavior compared to its aromatic analog DMT. In dioxane-water mixtures, the medium effects on the rate constants and mechanism for trans-DMCD are similar to those observed in aliphatic diesters, whereas DMT follows a different kinetic pathway due to aromatic resonance stabilization of intermediates [1].

Hydrolytic Stability Reaction Kinetics Alkaline Degradation Diester Reactivity

Mechanical Property Enhancement in PTT Copolyesters: DMCD as a Modifier vs. Virgin PTT

When incorporated as a comonomer (1-5 mol%) into polytrimethylene terephthalate (PTT) synthesized from DMT, DMCD acts as a property-enhancing modifier rather than an inert impurity. At 2 mol% DMCD content, the tensile strength of the resulting copolyester increases by up to 15%, reaching a maximum value of 76.5 MPa compared to virgin PTT [1]. Simultaneously, tensile strain improved while initial modulus remained nearly constant, and thermal stability increased by 25 °C relative to virgin PTT [2].

Copolyester Modification Mechanical Properties Polytrimethylene Terephthalate Tensile Strength

Polymerization Process Compatibility: DMCD Transesterification vs. CHDA Direct Esterification

Unlike its free diacid counterpart 1,4-cyclohexanedicarboxylic acid (CHDA), DMCD reacts via transesterification, evolving methanol (bp 64.7 °C) rather than water . This fundamental difference has critical process implications: DMCD forms miscible clear melts at early polymerization stages with high-boiling diols like CHDM, whereas CHDA exhibits limited solubility in CHDM and yields heterogeneous mixtures that compromise molecular weight control and require precise stoichiometric matching to avoid excess diol contamination [1].

Polyester Synthesis Transesterification Process Chemistry PCCD Manufacturing

Conformational Flexibility and Crystal Engineering: 1,4-CHDC vs. 1,2- and 1,3-CHDC Isomers

Crystallographic studies of metal cyclohexanedicarboxylate frameworks reveal that the 1,4-CHDC isomer (derived from DMCD hydrolysis) exhibits unique conformational behavior compared to the 1,2- and 1,3-isomers. While the e,e conformation is most favored across all three isomers, 1,4-CHDC frameworks frequently contain rings in both e,e and a,e conformations [1]. Crucially, infinite metal-oxygen-metal linkages are observed only in the 1,2-dicarboxylate systems, establishing that 1,4-CHDC produces fundamentally different supramolecular architectures [2].

Crystal Engineering Coordination Polymers Conformational Analysis Metal-Organic Frameworks

Stereoisomer Ratio Control: Cis/Trans Isomerization for Property Tuning

DMCD is commercially supplied with a stereoisomer ratio of approximately 67% cis / 33% trans . However, isomerization can be performed to adjust this ratio. For instance, treating a DMCD mixture with an initial trans/cis ratio of 3/7 to 5/5 with pyridine catalyst in methanol at 40 °C for 2 hours yields a product with a trans/cis ratio of 9/1 [1]. The stereoisomer ratio directly impacts polymer crystallinity: as the proportion of cis isomer increases, the degree of crystallinity of PCCD decreases significantly [2].

Stereoisomer Control Isomerization Polymer Crystallinity Process Chemistry

Resin Solution Viscosity: DMCD-Based Polyesters vs. Aromatic Acid-Based Polyesters

Polyester resins synthesized with DMCD exhibit lower resin solution viscosity compared to those based on aromatic diacids or diesters . This property, documented in Eastman technical data, is attributed to the saturated cycloaliphatic ring which reduces chain rigidity and intermolecular π-π stacking interactions present in aromatic polyester backbones.

Coating Formulation Viscosity High Solids Coatings Polyester Resins

Optimal Research and Industrial Application Scenarios for Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)


Synthesis of High-Performance PCCD for Transparent Composites and Weather-Resistant Coatings

DMCD is the preferred monomer for synthesizing poly(1,4-cyclohexanedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). Unlike CHDA, DMCD's transesterification with CHDM evolves methanol, enabling facile removal and a clear, homogeneous melt phase that ensures consistent high molecular weight polymer [1]. The stereoisomer ratio of DMCD (typically 67% cis / 33% trans) directly controls the crystallinity of PCCD [2]; for applications demanding higher crystallinity (e.g., transparent composites with enhanced UV resistance), high-purity trans-DMCD (achievable via isomerization to ~90% trans) can be employed [3]. PCCD derived from DMCD exhibits excellent weathering resistance and mechanical durability .

Property-Enhancing Comonomer for Polytrimethylene Terephthalate (PTT) Fibers and Engineering Plastics

DMCD is strategically used as a comonomer at 2 mol% loading to enhance the mechanical and thermal properties of PTT. Direct comparative data show that 2 mol% DMCD increases tensile strength by 15% (to 76.5 MPa) and thermal stability by 25 °C relative to virgin PTT [4]. This quantifiable improvement makes DMCD a valuable, deliberate additive rather than a problematic impurity, enabling the production of PTT fibers and molded parts with superior strength and heat resistance for textile and automotive applications [5].

Formulation of High-Solids and Waterborne Polyester Coatings with Superior Hydrolytic Stability

DMCD is utilized to synthesize polyester polyols and resins for high-solids and waterborne coatings. The cycloaliphatic structure of DMCD yields lower resin solution viscosity compared to aromatic acid-based polyesters, facilitating high-solids formulations with reduced VOC emissions . Furthermore, the distinct alkaline hydrolysis kinetics of DMCD—following an aliphatic diester pathway rather than the aromatic pathway of DMT—confers outstanding hydrolytic stability, making DMCD-based coatings ideal for automotive, industrial maintenance, and appliance applications where humidity and chemical resistance are critical [6].

Crystal Engineering of 2D Layered Coordination Polymers and Metal-Organic Frameworks

DMCD (or its hydrolyzed diacid form) serves as a conformationally flexible ligand for constructing 2D layered coordination polymers with Cd, Mn, and uranyl ions. Unlike the 1,2-isomer which forms infinite metal-oxygen-metal chains, the 1,4-CHDC ligand yields layered architectures that are predictable and tunable based on the e,e and a,e ring conformations [7]. This structural differentiation is critical for researchers designing frameworks for gas sorption, catalysis, or luminescence applications, as the 1,4-substitution pattern provides a distinct dimensionality and topology not accessible with other cyclohexanedicarboxylate isomers [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 1,4-cyclohexanedicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.